Phlorigidoside C
Description
Phlorigidoside C is an iridoid glycoside (IG) predominantly isolated from Lamiophlomis rotata (独一味), a medicinal plant used in traditional Chinese medicine for its anti-inflammatory and analgesic properties . Structurally, it has been identified as 5-deoxysesamoside, characterized by the absence of a hydroxyl group at the C-5 position compared to sesamoside . Its molecular formula is C₁₇H₂₆O₁₁, with a molecular weight of 406.38 g/mol . This compound is notable for its pharmacological activities, including anti-rheumatoid arthritis effects in murine models .
Properties
Molecular Formula |
C17H24O11 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-17-8-7(10(20)13(17)28-17)5(14(23)24-2)4-25-15(8)27-16-12(22)11(21)9(19)6(3-18)26-16/h4,6-13,15-16,18-22H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 |
InChI Key |
VZRXACBYBGKGNQ-GNDDPXJISA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phlorigidoside C can be synthesized through a series of extraction and purification steps. The process typically involves:
Sample Treatment: The whole plant of Lamiophlomis rotata is cut into segments and subjected to ethanol reflux extraction to obtain the plant extract.
Solvent Extraction: The extract is dissolved in deionized water and sequentially extracted with ethyl acetate and n-butanol.
Column Chromatography: The n-butanol extract is subjected to macroporous resin column chromatography, followed by elution and concentration to obtain crude this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for research and pharmaceutical applications .
Chemical Reactions Analysis
Structural Identification
Phlorigidoside C (C₁₇H₂₄O₁₁) was isolated alongside isomers such as 8-O-acetylshanzhiside methyl ester and zaluzioside using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) . Key identifiers include:
| Peak Number | RT (min) | Molecular Formula | Selected Ion | Observed Mass (Da) |
|---|---|---|---|---|
| 9 | 9.935 | C₁₇H₂₄O₁₁ | [M + H]⁺ | 405.1384 |
The compound’s structure features a hydroxyl group at C-6 and a carboxymethyl group at C-4, enabling lactone formation upon methanol loss during fragmentation .
Mass Spectrometric Fragmentation Patterns
This compound exhibits distinct fragmentation pathways under MS/MS:
-
Primary fragmentation : Neutral loss of 32 Da (methanol) generates a lactone intermediate at m/z 177.
-
Secondary fragmentation : Sequential loss of two CO groups (28 Da each), yielding ions at m/z 149 and 121 .
This pattern differentiates it from positional isomers like 6-O-acetylshanzhiside methyl ester, which lacks the C-6 hydroxyl group necessary for lactonization.
Isomer Differentiation
This compound was distinguished from co-eluting isomers (e.g., zaluzioside) via:
-
Chromatographic resolution : Retention time differences (9.935 min vs. 19.270 min for 8-epi-deoxyloganic acid).
-
Fragmentation behavior : Unique ion clusters at m/z 227 and 209 in positive-ion mode, linked to its substitution pattern .
Reactivity in Analytical Contexts
While direct chemical reactions (e.g., hydrolysis, glycosylation) remain unexplored in the literature, this compound’s stability under MS conditions suggests:
Scientific Research Applications
Phlorigidoside C has a wide range of scientific research applications:
Mechanism of Action
Phlorigidoside C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Pathways: The compound modulates the OPG/RANKL/NF-κB signaling pathways, reducing inflammation and joint damage in rheumatoid arthritis.
Immunomodulatory Effects: It influences the immune response by regulating cytokine production and immune cell activity.
Antioxidant Activity: This compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Comparative Analysis with Similar Iridoid Glycosides
Structural Comparison
Phlorigidoside C shares a core iridoid skeleton with other IGs but differs in substituents and glycosylation patterns (Table 1).
Table 1: Structural Features of this compound and Related Compounds
Key Observations :
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
Key Findings :
Analytical Methods
This compound and related IGs are quantified using RP-HPLC with methanol/water or acetonitrile/water gradients .
Table 3: HPLC Parameters for Selected IGs
Notes:
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